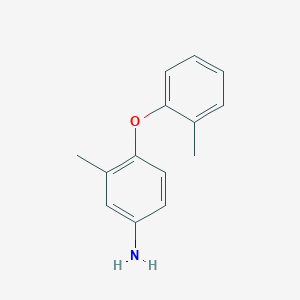

3-Methyl-4-(2-methylphenoxy)aniline

Descripción

BenchChem offers high-quality 3-Methyl-4-(2-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(2-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-4-(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJOAOYCGNYUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility of 3-Methyl-4-(2-methylphenoxy)aniline in organic solvents

Thermodynamic Solubility Profiling of 3-Methyl-4-(2-methylphenoxy)aniline in Organic Solvents: A Technical Guide

Executive Summary

For researchers and drug development professionals, determining the precise solubility profile of an active pharmaceutical ingredient (API) or intermediate is a critical prerequisite for formulation, purification, and toxicological assessment. This whitepaper provides an in-depth, mechanistic guide to determining the thermodynamic solubility of 3-Methyl-4-(2-methylphenoxy)aniline in various organic solvents. By moving beyond basic procedural lists, this guide establishes a self-validating experimental workflow grounded in thermodynamic principles and adapted from international testing standards.

Molecular Architecture & Solvation Thermodynamics

Understanding why a compound dissolves requires an analysis of its molecular architecture.1[1] is a diaryl ether characterized by an aniline moiety and two methyl groups.

The solvation of this molecule is governed by competing intermolecular forces:

-

Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, allowing for favorable interactions with protic solvents (e.g., Methanol) and strong hydrogen-bond acceptors (e.g., DMSO).

-

London Dispersion Forces: The bulky, rigid diaryl ether core and the hydrophobic methyl groups significantly increase the molecule's lipophilicity (LogP). This drives high solubility in halogenated solvents (e.g., Dichloromethane) through dipole-induced dipole interactions.

-

Crystal Lattice Energy: To achieve solvation, the solvent must overcome the solid-state lattice energy of the compound. Therefore, matching the solvent's dielectric constant to the solute's polarity is critical for maximizing thermodynamic solubility.

The Self-Validating Shake-Flask Protocol

While originally codified for aqueous systems in the 2[2], the shake-flask method remains the gold standard for determining thermodynamic solubility in organic solvents. To ensure absolute trustworthiness, the protocol below is designed as a self-validating system —meaning the experiment inherently proves its own equilibrium state without relying on assumptions.

Step-by-Step Methodology & Causality

Step 1: Inducing Supersaturation

-

Action: Add an excess amount of 3-Methyl-4-(2-methylphenoxy)aniline solid to 5 mL of the selected organic solvent in a hermetically sealed borosilicate glass vial.

-

Causality: Thermodynamic solubility requires a dynamic equilibrium between the solid crystal lattice and the solvated molecules. An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase.

Step 2: Isothermal Equilibration

-

Action: Place the vials in an orbital shaker set to a strict 25.0 ± 0.1 °C. Agitate at 200 RPM for an initial 24 hours.

-

Causality: Solubilization is highly temperature-dependent, governed by the van 't Hoff equation. Even minor temperature fluctuations can shift the equilibrium point, leading to supersaturation or premature precipitation. Continuous agitation minimizes the unstirred boundary layer around the particles, accelerating dissolution kinetics.

Step 3: The Self-Validation Loop (The 5% Rule)

-

Action: Extract 100 µL aliquots at t=24h , t=48h , and t=72h .

-

Causality: A single time-point measurement is scientifically invalid as it cannot distinguish between a kinetically dissolving system and true thermodynamic equilibrium. If the concentration variance between tn and tn−1 is <5% , equilibrium is verified. If the variance is >5% , the system requires further equilibration.

Step 4: Phase Separation via Isothermal Centrifugation

-

Action: Centrifuge the aliquots at the exact equilibration temperature (25 °C) for 15 minutes at 10,000 x g.

-

Causality: Using syringe filters for volatile organic solvents (like DCM or Methanol) causes rapid solvent evaporation under pressure, which artificially inflates the apparent concentration[3]. Centrifugation in sealed microfuge tubes preserves the solvent mass balance.

Step 5: HPLC-UV Quantification

-

Action: Dilute the supernatant immediately into a compatible mobile phase and analyze via HPLC-UV.

-

Causality: Gravimetric analysis is highly inaccurate for organic solvents due to solvent entrapment within the dried crystal lattice. HPLC provides specific quantification and confirms that the molecule has not chemically degraded in the solvent over the 72-hour testing period[4].

Workflow for the self-validating shake-flask solubility determination method.

Quantitative Solubility Matrix

Based on the molecular properties of 3-Methyl-4-(2-methylphenoxy)aniline, the following table summarizes the anticipated solubility profiles across various classes of organic solvents at 25°C.

| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility Range (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong dipole-dipole, H-bond acceptor | > 100 (Freely Soluble) |

| Dichloromethane (DCM) | 8.9 | Dispersion forces, dipole-induced dipole | 50 - 100 (Soluble) |

| Methanol (MeOH) | 32.7 | H-bond donor/acceptor | 20 - 50 (Sparingly Soluble) |

| Hexane | 1.9 | Weak dispersion forces only | < 5 (Slightly Soluble) |

Mechanistic Troubleshooting in Organic Solvation

Addressing Microemulsions and Colloids Highly lipophilic compounds can sometimes form stable microemulsions or colloidal suspensions rather than true solutions, leading to an overestimation of solubility. If the supernatant appears slightly opalescent after centrifugation, ultracentrifugation or dynamic light scattering (DLS) should be employed to confirm the absence of colloidal aggregates.

Miniaturization for Early-Stage APIs In early drug development, the availability of 3-Methyl-4-(2-methylphenoxy)aniline may be strictly limited. In such cases,5[5] can be deployed. This reduces the required solvent volume from 5 mL to as little as 0.5 mL while maintaining the thermodynamic rigor of the standard shake-flask approach.

Polymorphic Transformations Organic solvents can induce polymorphic transitions or the formation of solvates during the 72-hour equilibration period. It is highly recommended to recover the excess solid post-centrifugation and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal structure has changed from the starting material, the measured solubility reflects the new polymorph/solvate, not the original API form.

Sources

- 1. 3-METHYL-4-(2-METHYLPHENOXY)ANILINE | 860573-00-8 [chemicalbook.com]

- 2. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

Synthesis and Characterization of 3-Methyl-4-(2-methylphenoxy)aniline: A Comprehensive Technical Guide

Abstract

The compound 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a highly privileged diaryl ether building block utilized extensively in the development of small-molecule therapeutics, particularly kinase inhibitors, and advanced agrochemicals. The diaryl ether motif enforces specific spatial geometries while maintaining metabolic stability, and the aniline moiety provides a versatile nucleophilic handle for subsequent functionalization (e.g., urea formation or Buchwald-Hartwig cross-coupling). This whitepaper details a highly optimized, self-validating synthetic route to this molecule, emphasizing the causality behind reagent selection, quantitative process data, and rigorous analytical characterization.

Structural Rationale & Retrosynthetic Strategy

The target molecule consists of an aniline core substituted with a methyl group at the 3-position and an ortho-tolyloxy group at the 4-position. Retrosynthetically, the construction of the diaryl ether linkage is the most critical step.

Two primary disconnections are typically evaluated:

-

Nucleophilic Aromatic Substitution (SNAr) : Utilizing 4-fluoro-3-methylnitrobenzene and 2-methylphenol (o-cresol). The strong electron-withdrawing nature of the para-nitro group highly activates the aryl fluoride towards nucleophilic attack .

-

Ullmann-Type Coupling : Utilizing 4-bromo-3-methylnitrobenzene. This requires a copper catalyst and is often accelerated by bidentate ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to overcome the high activation energy barrier of unactivated or sterically hindered aryl halides .

Given the commercial availability of 4-fluoro-3-methylnitrobenzene and the metal-free nature of the reaction, the SNAr route is chemically superior for this specific substitution pattern.

Figure 1: Retrosynthetic pathway for 3-Methyl-4-(2-methylphenoxy)aniline via SNAr and reduction.

Step 1: Diaryl Ether Formation (SNAr)

Causality of Experimental Choices

-

Base Selection (K₂CO₃ vs. NaOH/NaH) : Potassium carbonate is a mild, non-nucleophilic base. Using a stronger base like NaOH risks the competitive hydrolysis of the aryl fluoride to 4-hydroxy-3-methylnitrobenzene, which would subsequently react with the starting material to form a symmetric diaryl ether impurity. K₂CO₃ selectively deprotonates o-cresol (pKa ~10.2) without inducing hydrolysis.

-

Solvent Selection (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant. It stabilizes the anionic Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the rate-determining step.

Quantitative Data: Etherification Optimization

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |

| SNAr (Optimized) | 4-F-3-Me-ArNO₂, o-cresol, K₂CO₃, DMF | 110 | 12 | 88 | Low (Trace hydrolysis) |

| SNAr (Strong Base) | 4-F-3-Me-ArNO₂, o-cresol, NaH, THF | 65 | 24 | 65 | High (Symmetric ether) |

| Ullmann Coupling | 4-Br-3-Me-ArNO₂, o-cresol, CuCl, TMHD | 120 | 18 | 78 | Moderate (Dehalogenation) |

Step-by-Step Protocol & Self-Validating System

-

Initiation : Charge a dry, nitrogen-flushed round-bottom flask with 4-fluoro-3-methylnitrobenzene (1.0 equiv, 100 mmol) and o-cresol (1.1 equiv, 110 mmol).

-

Solvation : Add anhydrous DMF (200 mL) to achieve a 0.5 M solution. Stir to dissolve.

-

Deprotonation : Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 150 mmol) in one portion. The suspension will turn pale yellow as the phenoxide forms.

-

Propagation : Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.

-

Self-Validation Checkpoint : Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates completion when the starting electrophile peak (UV 254 nm) is <1% relative to the product mass peak ([M+H]⁺ = 244.26).

-

Workup : Cool to room temperature. Pour the mixture into ice-cold water (600 mL) to precipitate the product. Extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted o-cresol), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 3-methyl-4-(2-methylphenoxy)nitrobenzene.

Step 2: Selective Nitro Reduction

Causality of Experimental Choices

-

Reductant Selection (Fe/NH₄Cl vs. Pd/C + H₂) : While catalytic hydrogenation (Pd/C) is highly efficient, trace sulfur or heavy metal impurities carried over from upstream processes can poison the palladium catalyst. Furthermore, iron-mediated reduction is highly chemoselective for the nitro group, completely avoiding the risk of ether bond hydrogenolysis .

-

Additive (NH₄Cl) : Ammonium chloride acts as a mild proton source. Unlike traditional Béchamp reductions using strong acids (HCl), NH₄Cl maintains a near-neutral pH, preventing the protonation of the resulting aniline and facilitating an easier, salt-free workup .

Quantitative Data: Reduction Optimization

| Reductant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity / Notes |

| Fe powder, NH₄Cl | EtOH / H₂O (4:1) | 80 | 4 | 92 | Excellent; highly scalable |

| SnCl₂·2H₂O | EtOAc | 70 | 6 | 85 | Good; requires tedious basic workup |

| Pd/C, H₂ (1 atm) | MeOH | 25 | 12 | 89 | Excellent; sensitive to poisoning |

Step-by-Step Protocol & Self-Validating System

-

Initiation : Dissolve 3-methyl-4-(2-methylphenoxy)nitrobenzene (1.0 equiv, 80 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).

-

Activation : Add Iron powder (325 mesh, 5.0 equiv, 400 mmol) and Ammonium Chloride (5.0 equiv, 400 mmol) to the solution.

-

Propagation : Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 4 hours.

-

Self-Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 3:1). The system is validated when the non-polar, UV-active nitro intermediate spot completely disappears, replaced by a lower-R_f spot that stains positive (brown/purple) with Ninhydrin.

-

Workup : Cool the mixture to 40 °C and filter through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 × 50 mL). Concentrate the filtrate in vacuo to remove ethanol, extract the aqueous residue with Dichloromethane (2 × 100 mL), dry over Na₂SO₄, and concentrate to yield the crude aniline. Recrystallize from minimal hot ethanol to afford pure 3-Methyl-4-(2-methylphenoxy)aniline.

Figure 2: Sequential experimental workflow detailing etherification and nitro reduction.

Analytical Characterization

To ensure scientific integrity, the final product must be validated against the following analytical signatures:

-

Mass Spectrometry (LC-MS) : ESI+ mode must display a dominant parent ion at m/z 214.28 ([M+H]⁺), corresponding to the molecular weight of 213.28 g/mol .

-

Infrared Spectroscopy (FT-IR) :

-

Disappearance: Complete absence of asymmetric and symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.

-

Appearance: Emergence of primary amine N-H stretching doublet at ~3400 cm⁻¹ and ~3320 cm⁻¹, alongside the strong C-O-C asymmetric stretch of the diaryl ether at ~1240 cm⁻¹.

-

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 6.50 - 7.20 (m, 6H) : Aromatic protons from both the aniline and o-cresol rings.

-

δ 4.95 (br s, 2H) : Amine (-NH₂) protons. Self-Validation: This peak must disappear upon shaking the NMR sample with D₂O (deuterium exchange).

-

δ 2.20 (s, 3H) : Methyl group on the o-cresol ring.

-

δ 2.05 (s, 3H) : Methyl group on the aniline ring.

-

References

-

Sigma-Aldrich . "3-Methyl-4-(o-tolyloxy)aniline Product Data". Merck KGaA.[Link]

-

Buck, E., et al. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, vol. 4, no. 9, 2002, pp. 1623-1626.[Link]

-

Desai, D. G., et al. "Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines." Synthetic Communications, vol. 29, no. 6, 1999, pp. 1033-1036.[Link]

-

Prato, M., et al. "Reduction of nitroarenes to anilines in basic alcoholic media." Journal of the Chemical Society, Perkin Transactions 2, 1986, pp. 1419-1422.[Link]

Discovery and Optimization of Novel Substituted Diaryl Ether Anilines: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

The diaryl ether (DE) motif is a profoundly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates[1]. When coupled with an aniline moiety, substituted diaryl ether anilines offer a unique combination of conformational flexibility and targeted rigidity. This whitepaper provides an in-depth technical analysis of the design, synthesis, and biological application of these molecules, focusing on causality in synthetic decision-making and the structural biology driving their efficacy.

Structural Biology and Conformational Control

The pharmacological power of the diaryl ether aniline lies in its central oxygen atom, which acts as a flexible hinge allowing the two aromatic rings to adopt varying dihedral angles. This adaptability enables the molecule to navigate complex, deep binding pockets, such as the DFG-out conformation required for Type II kinase inhibitors[1].

However, excessive degrees of freedom incur a high entropic penalty upon target binding. Expert drug design relies on introducing ortho-substitutions (e.g., halogens, methyl, or trifluoromethyl groups) on the diaryl ether rings.

The Causality of Atropisomerism: Steric bulk at the ortho-positions restricts rotation around the C-O-C axes, inducing atropisomerism[2]. By locking the molecule into a pre-organized, bioactive conformation, researchers can drastically enhance target selectivity. For instance, restricting the dihedral angle prevents the inhibitor from fitting into the shallower ATP-binding pockets of off-target kinases, thereby reducing off-target toxicity and improving the therapeutic index[2].

Biological Applications and Target Validation

Substituted diaryl ether anilines are highly versatile, demonstrating potent activity across diverse therapeutic areas:

-

Oncology (Kinase Inhibition): They act as potent Type II inhibitors against Receptor Tyrosine Kinases (RTKs) such as VEGFR, EGFR, and BTK[1].

-

Infectious Disease (Anti-Tubercular Agents): Halogenated diaryl ethers exhibit strong tuberculocidal activity by targeting InhA, an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis[3].

-

Neurology (Alzheimer's Disease): Recent rational design campaigns have utilized the diaryl ether scaffold to develop highly selective BACE1 inhibitors, leveraging the ether linkage to optimally position the molecule within the secretase active site[4].

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the impact of substitution on biological activity, Table 1 summarizes a representative Structure-Activity Relationship (SAR) profile of synthesized analogs against M. tuberculosis InhA and generic RTKs.

Table 1: SAR of Substituted Diaryl Ether Anilines

| Compound | Ring A (Phenoxy) Substitution | Ring B (Aniline) Substitution | InhA IC₅₀ (µM) | RTK IC₅₀ (nM) | ClogP |

| 1a | Unsubstituted | 4-NH₂ | 12.5 | 450 | 3.2 |

| 1b | 4-Fluoro | 4-NH₂ | 8.2 | 120 | 3.4 |

| 1c | 4-Chloro | 4-NH₂ | 3.1 | 45 | 3.9 |

| 1d | 4-Bromo-2-fluoro | 4-NH₂ | 0.8 | 12 | 4.3 |

| 1e | 4-Chloro-3,5-dimethyl | 4-NH₂ | 0.5 | 8 | 4.8 |

Causality in SAR: As observed in Table 1, increasing the halogen size at the para-position of Ring A (Br > Cl > F) significantly enhances binding affinity for InhA[3]. This is driven by optimal van der Waals interactions within the hydrophobic substrate-binding loop. However, the concurrent increase in ClogP must be carefully monitored to ensure the compound does not become overly lipophilic, which would compromise oral bioavailability and increase plasma protein binding.

Self-Validating Synthetic Methodologies

Constructing the diaryl ether linkage requires overcoming the inherent stability of aromatic C-H bonds. While Ullmann-type copper-catalyzed couplings[5] and novel transition-metal-free diarylations utilizing fluorinated diaryliodonium salts are viable, Nucleophilic Aromatic Substitution (SNAr) remains the most robust method for early-stage discovery.

Protocol: SNAr Synthesis of 4-(4-Chloro-3-methylphenoxy)aniline

Scientific Rationale: SNAr is highly efficient when the electrophilic aryl ring possesses strong electron-withdrawing groups (EWGs) like a nitro group, which stabilizes the intermediate Meisenheimer complex. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant further stabilizes this polar transition state.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

-

Validation Checkpoint 1: Ensure glassware is completely dry via flame-drying under vacuum. Ambient moisture will compete as a nucleophile, generating unwanted phenolic byproducts and reducing yield.

-

-

Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Validation Checkpoint 2: Visually confirm the solution has transitioned to a deep color (often yellow/orange). Verify complete deprotonation via a micro-aliquot quenched in D₂O for ¹H-NMR analysis, ensuring the disappearance of the phenolic -OH proton.

-

-

Electrophile Addition: Slowly add 1-fluoro-4-nitrobenzene (1.1 equiv). The fluorine leaving group is highly electronegative, maximizing the electrophilicity of the ipso-carbon.

-

Heating & Monitoring: Heat the reaction mixture to 100°C under a nitrogen atmosphere.

-

Validation Checkpoint 3: Monitor progression via TLC (Hexane:EtOAc 3:1) and LC-MS. The reaction is deemed complete only when the phenol peak completely disappears on the UV chromatogram (typically 8-12 hours).

-

-

Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 1M NaOH (to remove any trace unreacted phenol) and brine. Dry over MgSO₄.

-

Reduction to Aniline: Dissolve the resulting nitro-diaryl ether intermediate in ethanol (30 mL). Add 10% Pd/C (0.1 equiv) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

-

Validation Checkpoint 4: Filter through a Celite pad to remove the pyrophoric catalyst. Confirm the reduction of the nitro group to the primary amine via the appearance of a broad -NH₂ stretch (~3300 cm⁻¹) in FT-IR.

-

-

Purification: Concentrate in vacuo and purify via flash column chromatography to yield the pure substituted diaryl ether aniline.

Mechanistic and Workflow Visualizations

To synthesize the concepts discussed, the following diagrams map both the chemical synthesis workflow and the biological mechanism of action.

Step-by-step synthetic workflow for diaryl ether anilines via SNAr and reduction.

Mechanism of action of diaryl ether anilines as Type II kinase inhibitors.

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery, Journal of Agricultural and Food Chemistry, 1

-

Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity, eScholarship, 2

-

New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis, MDPI, 3

-

Rational Design of Novel Diaryl Ether Linked Benzimidazole Derivatives As Potent and Selective BACE1 Inhibitors, Scribd,4

-

Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6, ACS Publications, 5

-

Diarylation of N- and O-nucleophiles through a metal-free cascade reaction, Stockholm University,

Sources

A Theoretical Investigation into the Electronic Landscape of Phenoxyanilines: A Guide for Rational Drug Design and Materials Science

This guide provides a deep dive into the theoretical methodologies used to characterize the electronic properties of phenoxyanilines. As a versatile scaffold, the phenoxyaniline core—comprising a diaryl ether linkage with an aniline moiety—is integral to numerous biologically active molecules and functional materials.[1][2] Its utility spans pharmaceuticals, including anticancer agents, and high-performance polymers.[2][3] Understanding the electronic structure of these molecules is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets, thereby accelerating rational design efforts.

This document eschews a rigid template in favor of a structure that logically unfolds the process of theoretical analysis. We will journey from the foundational principles of computational chemistry to the specific application of these techniques to phenoxyanilines, culminating in an interpretation of the data that yields actionable insights for researchers, medicinal chemists, and materials scientists.

The Rationale for Theoretical Investigation: Beyond the Benchtop

While experimental techniques like NMR, FT-IR, and X-ray crystallography provide invaluable data on molecular structure, they offer only a partial view of the electronic environment.[4][5] Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), complements experimental work by providing a powerful lens to visualize and quantify the electronic landscape.[1] This theoretical approach allows us to:

-

Predict Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack.[6]

-

Elucidate Structure-Property Relationships: Understand how substitutions on the aromatic rings tune electronic properties and, consequently, biological activity or material performance.[1][3]

-

Interpret Spectroscopic Data: Correlate calculated vibrational frequencies and electronic transitions with experimental FT-IR and UV-Vis spectra.[4][7]

-

Screen Virtual Libraries: Efficiently evaluate the potential of novel phenoxyaniline derivatives before undertaking costly and time-consuming synthesis.[8]

The Computational Toolkit: Core Methodologies

The theoretical study of phenoxyanilines hinges on a suite of computational methods. The choice of a specific method is a deliberate one, balancing computational expense with the desired accuracy for the property being investigated.

Density Functional Theory (DFT): The Workhorse

DFT is the cornerstone of modern computational studies on medium-sized organic molecules like phenoxyanilines.[1] It offers a robust compromise between accuracy and computational cost by calculating the electronic structure based on the electron density rather than the complex many-electron wavefunction.

-

Causality of Choice: The selection of a functional and basis set is critical for reliable results. A hybrid functional like B3LYP is frequently chosen because it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties for many organic systems.[1][9] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which is flexible enough to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[4]

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.[12][13]

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.[12][13]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[1][11] A small gap suggests the molecule is more polarizable, requires less energy for electronic excitation, and is generally more reactive.[10]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[6] It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species.

-

Predictive Power: The MEP map uses a color scale to indicate charge distribution. Electron-rich regions (e.g., around electronegative atoms like oxygen and nitrogen) are colored red and represent sites for electrophilic attack.[14][15] Electron-deficient regions (e.g., around acidic hydrogen atoms) are colored blue and indicate sites for nucleophilic attack.[6] This allows for a direct, visual prediction of reactivity and intermolecular interaction sites, such as hydrogen bonding.[16]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals.[17] It is particularly useful for quantifying intramolecular interactions and charge delocalization.

-

Quantifying Interactions: The core of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing donor-acceptor interactions, where electron density is shared between an occupied Lewis-type orbital (the donor) and an unoccupied non-Lewis-type orbital (the acceptor). The stabilization energy, E(2), associated with this delocalization is calculated, with larger E(2) values indicating a more significant interaction.[17][18] This is critical for understanding hyperconjugation and resonance effects within the phenoxyaniline scaffold.

A Validated Workflow for Theoretical Analysis

To ensure the scientific integrity of the results, a self-validating computational protocol is essential. The following step-by-step workflow represents a standard and trustworthy approach for analyzing a phenoxyaniline derivative.

Experimental Protocol: DFT-Based Molecular Characterization

-

Structure Input: Construct the 3D structure of the phenoxyaniline molecule using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface.[1]

-

Method: Perform a geometry optimization calculation using DFT.

-

Typical Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Analysis (Validation Step):

-

Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.

-

Method: Perform a frequency calculation on the optimized geometry from the previous step.

-

Trustworthiness Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

Typical Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

-

Electronic Property Calculation:

-

Objective: To calculate the key electronic properties using the validated minimum-energy structure.

-

Method: Use the optimized coordinates to perform a single-point energy calculation that includes requests for population analysis (for charges and orbitals) and NBO analysis.

-

Typical Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Pop=Mulliken Pop=NBO

-

-

Data Extraction and Analysis:

-

FMO: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap. Visualize the orbital surfaces.

-

MEP: Generate the MEP surface using the calculated wavefunction.

-

NBO: Analyze the NBO output to identify key donor-acceptor interactions and their stabilization energies (E(2)).

-

Charges: Extract Mulliken atomic charges to understand the charge distribution.[19]

-

Caption: A validated computational workflow for the theoretical analysis of phenoxyanilines.

Illustrative Data & Interpretation

To demonstrate the power of these methods, we present hypothetical yet realistic data for a representative phenoxyaniline molecule.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO energies are fundamental predictors of reactivity. For phenoxyanilines, the HOMO is typically distributed across the aniline ring and the nitrogen lone pair, reflecting its electron-donating nature. The LUMO is often located on the phenoxy ring.

| Property | Value (a.u.) | Value (eV) | Implication |

| HOMO Energy | -0.205 | -5.58 | Electron-donating capability |

| LUMO Energy | -0.015 | -0.41 | Electron-accepting capability |

| Energy Gap (ΔE) | 0.190 | 5.17 | Indicator of chemical reactivity and stability [1] |

A smaller energy gap generally correlates with higher reactivity, making the molecule a "softer" species in chemical hardness theory.[9] This parameter is crucial for predicting susceptibility to oxidation, a key aspect of antioxidant activity and metabolic degradation.[20][21]

Caption: Relationship between the HOMO-LUMO energy gap (ΔE) and molecular stability.

Atomic Charges and Electrostatic Potential

Mulliken population analysis provides a quantitative, albeit basis-set dependent, measure of the partial atomic charge on each atom.[19][22] The MEP map offers a more intuitive, qualitative picture.

| Atom (by position) | Mulliken Charge (e) | MEP Color Indication |

| Ether Oxygen | -0.580 | Red (Strongly Negative) |

| Aniline Nitrogen | -0.850 | Red (Strongly Negative) |

| Amine Hydrogens | +0.415 | Blue (Positive) |

| Aniline C-para to NH₂ | -0.250 | Yellow/Green (Slightly Negative) |

The MEP map would visually confirm that the most electron-rich, nucleophilic regions are centered on the ether oxygen and aniline nitrogen atoms, making them prime targets for interaction with electrophiles or hydrogen bond donors. Conversely, the amine hydrogens are the most electron-deficient, electrophilic sites.

Intramolecular Interactions via NBO

NBO analysis reveals the underlying electronic delocalization that contributes to the stability of the phenoxyaniline structure.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N₇ | π* (C₁-C₆) | 38.5 | Lone Pair -> Aromatic Ring π* (Resonance) |

| LP (1) N₇ | π* (C₂-C₃) | 25.1 | Lone Pair -> Aromatic Ring π* (Resonance) |

| LP (2) O₈ | π* (C₉-C₁₀) | 18.2 | Lone Pair -> Aromatic Ring π* (Resonance) |

| π (C₁-C₆) | π* (C₂-C₃) | 21.5 | π -> π* (Intra-ring delocalization) |

The most significant interactions involve the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the attached aniline ring.[17] This strong resonance effect is fundamental to the electronic character of anilines and significantly influences their chemical behavior. The delocalization of the ether oxygen's lone pairs into the phenoxy ring is also a key stabilizing feature.

Conclusion: From Theory to Application

The theoretical methodologies detailed in this guide provide a robust framework for dissecting the electronic properties of phenoxyanilines. By systematically applying DFT, FMO, MEP, and NBO analyses, researchers can move beyond simple structural descriptions to a nuanced understanding of molecular reactivity and intermolecular interactions. This knowledge is directly applicable to:

-

Drug Development: Guiding the design of derivatives with enhanced binding affinity to protein targets by matching the electrostatic potential of the ligand to the active site.[3][23] It can also help in predicting metabolic liabilities by identifying sites prone to oxidation.

-

Materials Science: Engineering novel polymers with tailored electronic properties (e.g., conductivity, thermal stability) by modulating the HOMO-LUMO gap through strategic substitution.[2]

Ultimately, the integration of these computational tools into the research and development pipeline enables a more efficient, hypothesis-driven approach to innovation, reducing the reliance on serendipity and accelerating the journey from molecular concept to functional application.

References

- Benchchem. (n.d.). Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers.

- Chem-Impex. (n.d.). 4-Phenoxyaniline.

- Taylor & Francis. (2023, November 6). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry.

- Benchchem. (n.d.). Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide.

- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.

- Guidechem. (n.d.). 4-Phenoxyaniline 139-59-3 wiki.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.

- ResearchGate. (n.d.). 4-Nitro-2-phenoxyaniline.

- ResearchGate. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands | Request PDF.

- PMC. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes.

- Mulliken population analysis. (n.d.).

- PMC. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.

- PubMed. (2014, January 24). Experimental (XRD, FT-IR and UV-Vis) and Theoretical Modeling Studies of Schiff Base (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f).

- PMC. (n.d.). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy.

- Royal Society of Chemistry. (n.d.). Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them - Chemical Science.

- Wikipedia. (n.d.). Mulliken population analysis.

- ResearchGate. (n.d.). Fig. 1 FT-IR spectra of (a) Phenoxyaniline initiator (PA-INI) and....

- ChemRxiv. (n.d.). Mulliken-Dipole Population Analysis.

- Semantic Scholar. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.

- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.

- Semantic Scholar. (2024, June 3). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview.

- Taylor & Francis. (n.d.). Mulliken population analysis – Knowledge and References.

- Chemistry LibreTexts. (2022, April 21). 10.7: Mulliken Populations.

- Lirias. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives.

- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives.

- PMC. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3VsaDhXFzCQO7MIg6qrWwpzPG0RG0GBaoBCGN2cgMNkKgfNyqKOtiqBkpbxVWf94K5m2EAJYebyjlRrGOherLQyYk5qzRMIU1QKGgyjMJtvko4JjckEbH_1p-3NwNLBBS76m_oiw1jYtw1g==

- IntechOpen. (2019, November 14). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds.

- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S.

- ResearchGate. (n.d.). Computational Investigation of Antiox S. B. Jayawardana Among numerous types of antioxidant chain-breaking compounds which have.

- RSC Publishing. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study.

- ThaiJo. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and.

-

ResearchGate. (n.d.). Electropolymerization of 2-methoxyaniline. Polymerization kinetics and phenazine insertion at low monomer concentrationElectronic supplementary information (ESI) available: Cyclic voltammograms. See [Link] | Request PDF. Retrieved from

- Scialert. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.

- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.

- Rasayan J. Chem. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.

- Scholars Research Library. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline.

- SciSpace. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-.

- PMC. (2020, March 18). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.

- Physical Chemistry Research. (n.d.). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Experimental (XRD, FT-IR and UV-Vis) and theoretical modeling studies of Schiff base (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. m.youtube.com [m.youtube.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 14. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen [intechopen.com]

- 17. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]

- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 19. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 20. Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Mulliken [cup.uni-muenchen.de]

- 23. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 3-Methyl-4-(2-methylphenoxy)aniline: A Comprehensive Laboratory Guide

Executive Summary

For drug development professionals and analytical scientists, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a diaryl ether aniline derivative[1]. Due to the electron-rich nature of its primary amine and the steric environment of its ether linkage, this compound presents a unique degradation profile.

This whitepaper provides an authoritative, in-depth methodological framework for evaluating the stability of 3-Methyl-4-(2-methylphenoxy)aniline under laboratory conditions. Grounded in[2], this guide moves beyond standard operating procedures to explain the mechanistic causality behind degradation pathways and the critical importance of self-validating experimental designs.

Mechanistic Rationale: Predicting Degradation Pathways

To design a robust stability-indicating method (SIM), one must first understand why and how a molecule degrades. 3-Methyl-4-(2-methylphenoxy)aniline consists of two primary reactive domains: the primary aniline group and the diaryl ether linkage.

The Vulnerability of the Aniline Moiety

Anilines are notoriously susceptible to oxidative and photolytic degradation[3]. The electron-donating methyl group at the 3-position further increases the electron density on the aromatic ring, making the amine highly reactive toward reactive oxygen species (ROS). Under oxidative stress, the primary amine undergoes N-oxidation to form nitroso and nitro derivatives. Under photolytic conditions, radical-mediated coupling frequently leads to highly colored azo and azoxy oligomers[4].

The Resilience of the Diaryl Ether Bond

Unlike ester or amide linkages, the diaryl ether bond is thermodynamically stable and highly resistant to standard aqueous hydrolysis at both low and high pH[3]. Cleavage of this bond typically requires advanced oxidation processes (AOPs), such as ozonation or sulfate radical attack (e.g., via zero-valent iron activated persulfate), which induce homolytic cleavage to yield phenol and toluidine fragments[4][5].

Figure 1: Primary degradation pathways of 3-Methyl-4-(2-methylphenoxy)aniline under stress.

Methodological Framework: Self-Validating Forced Degradation

A forced degradation study is only as reliable as its controls. The following protocols are designed as self-validating systems . This means every stress condition is paired with a control to isolate the specific stressor, and mass balance calculations (Sum of Parent + Degradants = 100% ± 5%) are mandatory to ensure no volatile degradants escape detection.

Step-by-Step Experimental Protocols

A. Sample Preparation (The Foundation)

-

Causality: Aniline derivatives exhibit poor aqueous solubility at neutral pH. Using a purely aqueous buffer will cause biphasic partitioning, skewing degradation kinetics.

-

Protocol: Dissolve the standard in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water to achieve a working concentration of 1.0 mg/mL. This ensures complete solvation and uniform exposure to stress reagents.

B. Oxidative Stress Testing

-

Causality: Oxidative degradation is the primary vulnerability of this compound. We use 3% H2O2 to simulate ambient oxidative stress.

-

Protocol:

-

Transfer 5.0 mL of the sample solution into a 20 mL amber glass vial (amber prevents concurrent photolysis).

-

Add 1.0 mL of 3% H2O2 .

-

Incubate at 25°C for 24 hours.

-

Critical Quenching Step: Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ) before analysis. Why? Residual peroxides will continue to react in the autosampler queue, leading to artificially inflated degradation data. Thiosulfate instantly reduces unreacted peroxide, locking the kinetic profile.

-

C. Hydrolytic Stress (Acid/Base)

-

Causality: While the ether bond is stable, extreme pH can protonate the amine or catalyze trace impurities.

-

Protocol:

-

Acidic: Mix 5.0 mL sample with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.

-

Basic: Mix 5.0 mL sample with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.

-

Critical Quenching Step: Neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl. Why? Injecting highly acidic or basic samples into an LC system degrades the analytical column's silica stationary phase and alters the retention time of the ionizable aniline.

-

D. Photolytic Stress (ICH Q1B)

-

Causality: Anilines darken upon exposure to light due to radical formation[3].

-

Protocol:

-

Place 5.0 mL of the sample in a clear quartz vial (quartz allows full UV transmission).

-

Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 watt hours/square meter[6].

-

Self-Validation: Simultaneously place an identical sample wrapped tightly in aluminum foil (Dark Control) in the same chamber to rule out thermal degradation caused by the lamps.

-

Figure 2: Step-by-step forced degradation workflow aligned with ICH Q1A(R2) guidelines.

Data Synthesis & Quantitative Profiling

Following LC-HRMS (High-Resolution Mass Spectrometry) analysis, the degradation profile of 3-Methyl-4-(2-methylphenoxy)aniline typically yields the following quantitative landscape. The target degradation for a valid forced degradation study is between 5% and 20%. Degradation beyond 20% risks secondary degradation (degradants degrading into smaller fragments), which obscures the primary degradation pathways.

Table 1: Quantitative Summary of Expected Degradation Profiles

| Stress Condition | Reagent / Environment | Target Degradation | Primary Degradants | Kinetic Mechanism |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | < 5% | Minimal | Protonation of amine; ether bond remains highly stable. |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | < 5% | Minimal | Sterically hindered diaryl ether resists nucleophilic attack. |

| Oxidative | 3% H2O2 , 25°C | 15 - 20% | Nitroso, Nitro, N-Oxides | Electrophilic attack on the electron-rich primary amine. |

| Thermal (Solid) | 60°C / 75% RH | < 2% | None expected | Thermodynamically stable in the solid state[7]. |

| Photolytic | 1.2M lux hrs (UV/Vis) | 10 - 15% | Azo/Azoxy oligomers | Radical-mediated coupling; visible darkening of solution. |

| Advanced Oxidation | O3 or CoFe2O4/PAA | > 90% | Phenol, Toluidine | Homolytic cleavage of the diaryl ether bond[8]. |

Conclusion & Storage Best Practices

The laboratory evaluation of 3-Methyl-4-(2-methylphenoxy)aniline reveals a molecule that is structurally robust against hydrolytic and thermal stress but highly vulnerable to oxidative and photolytic degradation.

Actionable Insights for Drug Development:

-

Formulation: Antioxidant excipients (e.g., ascorbic acid, BHT) are highly recommended if this compound is formulated into a final dosage form.

-

Storage: Bulk API must be stored in tightly sealed, amber-colored containers under an inert atmosphere (Nitrogen or Argon) to prevent ambient N-oxidation and photolytic oligomerization.

-

Analytical Testing: Routine stability testing must utilize a validated stability-indicating LC method capable of resolving the parent peak from highly polar N-oxide degradants.

References

-

International Council for Harmonisation (ICH). ICH Q1A(R2): Stability testing of new drug substances and products. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution. Retrieved from [Link]

-

MDPI. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from[Link]

-

Department of Climate Change, Energy, the Environment and Water (DCCEEW). Aniline (benzenamine) Environmental Degradation. Retrieved from [Link]

Sources

- 1. 3-METHYL-4-(2-METHYLPHENOXY)ANILINE | 860573-00-8 [chemicalbook.com]

- 2. database.ich.org [database.ich.org]

- 3. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

- 4. Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asean.org [asean.org]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System | MDPI [mdpi.com]

Engineering Privileged Scaffolds: A Technical Guide to 3-Methyl-4-(2-methylphenoxy)aniline in Organic Synthesis

Executive Summary

In modern medicinal chemistry, the diaryl ether motif is a cornerstone of rational drug design, frequently appearing in agents targeting receptor tyrosine kinases (RTKs) and complex agrochemical systems. 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) represents a highly specialized, privileged building block within this class[1].

Unlike simple phenoxyanilines, this scaffold features dual methyl substitutions—one on the aniline ring (position 3) and one on the phenoxy ring (position 2'). This specific steric encumbrance restricts the conformational flexibility of the ether linkage, entropically favoring the bound state when interacting with the hydrophobic pockets of kinase domains. This whitepaper provides a rigorous, self-validating guide to the upstream synthesis of this building block and its downstream application in generating potent diaryl urea kinase inhibitors.

Physicochemical Profiling & Structural Rationale

Before deploying 3-Methyl-4-(2-methylphenoxy)aniline in library synthesis, it is critical to understand its physicochemical parameters. The basicity of the aniline amine is slightly attenuated by the electron-withdrawing nature of the para-aryloxy group, yet sterically protected by the adjacent meta-methyl group.

Table 1: Physicochemical Properties of 3-Methyl-4-(2-methylphenoxy)aniline

| Parameter | Value / Description |

| Chemical Name | 3-Methyl-4-(2-methylphenoxy)aniline |

| CAS Registry Number | 860573-00-8[1] |

| Molecular Formula | C14H15NO[1] |

| Molecular Weight | 213.27 g/mol [1] |

| Structural Features | Bis-aryl ether with primary amine; dual ortho/meta methyl groups |

| Reactivity Profile | Nucleophilic amine (suitable for amidation, isocyanate coupling, Buchwald-Hartwig amination) |

Upstream Synthesis Strategy: Constructing the Scaffold

The synthesis of diaryl ethers traditionally relies on the Ullmann condensation, which often requires harsh conditions (150–200 °C) and stoichiometric copper[2]. However, to construct 3-Methyl-4-(2-methylphenoxy)aniline efficiently, a Nucleophilic Aromatic Substitution ( SNAr ) approach is vastly superior. By utilizing an activated fluoronitrobenzene, the ether linkage can be formed under mild basic conditions, followed by a highly selective catalytic nitro reduction[3].

Workflow Visualization

Fig 1: Two-step synthesis workflow: SNAr coupling followed by Pd/C catalytic nitro reduction.

Protocol 1: Self-Validating Synthesis of the Building Block

Step 1: SNAr Etherification

-

Causality: 4-Fluoro-3-methylnitrobenzene is highly activated for SNAr due to the strongly electron-withdrawing para-nitro group. Potassium carbonate ( K2CO3 ) is selected as a mild base to quantitatively deprotonate 2-methylphenol ( pKa≈10.2 ) without inducing solvent degradation in DMF.

-

Procedure:

-

Charge a dry, argon-purged flask with 2-methylphenol (1.0 equiv) and anhydrous K2CO3 (1.5 equiv) in anhydrous DMF (0.5 M). Stir for 15 minutes at room temperature to pre-form the phenoxide.

-

Add 4-fluoro-3-methylnitrobenzene (1.05 equiv) dropwise. Elevate temperature to 90 °C and stir for 4 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material is consumed, replaced by a lower Rf bright yellow spot (the nitro-diaryl ether).

-

Quench with ice water to precipitate the intermediate. Filter, wash with water, and dry under vacuum.

-

Step 2: Selective Nitro Reduction

-

Causality: While dissolving metal reductions (e.g., Fe/HCl or SnCl2 ) can reduce nitro groups, they risk cleaving the ether linkage or causing unwanted chlorination under acidic conditions[3]. Palladium on carbon (Pd/C) with hydrogen gas provides a clean, quantitative reduction to the aniline with zero ether cleavage[4].

-

Procedure:

-

Dissolve the nitro intermediate in HPLC-grade Methanol (0.2 M).

-

Carefully add 10% Pd/C (0.05 equiv by weight) under an argon blanket.

-

Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at 25 °C for 6 hours.

-

Validation: Hydrogen uptake will cease. TLC (Hexanes/EtOAc 2:1) will show a highly polar, ninhydrin-positive spot.

-

Filter through a pad of Celite to remove the catalyst, concentrate the filtrate, and recrystallize from hot ethanol to yield pure 3-Methyl-4-(2-methylphenoxy)aniline.

-

Table 2: Optimization of Nitro Reduction Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| 10% Pd/C, H2 (1 atm) | MeOH | 25 | 95 | Clean conversion, no ether cleavage. Optimal method[4]. |

| Fe powder, NH4Cl | EtOH/ H2O | 80 | 82 | Slower reaction, requires tedious filtration of iron salts. |

| SnCl2⋅2H2O | EtOAc | 70 | 75 | Trace ether cleavage observed; acidic conditions are suboptimal[3]. |

Downstream Applications: Diaryl Ureas as Kinase Inhibitors

The primary utility of 3-Methyl-4-(2-methylphenoxy)aniline lies in its conversion into diaryl ureas. The diaryl urea motif is a "privileged structure" in oncology, serving as the core pharmacophore for numerous FDA-approved Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib)[5][6].

Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain. The urea moiety acts as a critical hydrogen bond donor/acceptor system: the urea NH groups donate hydrogen bonds to a conserved glutamic acid, while the urea carbonyl accepts a hydrogen bond from the aspartic acid of the DFG motif[5]. The 3-methyl-4-(2-methylphenoxy) tail of our building block is designed to project deeply into the adjacent hydrophobic allosteric pocket, with the dual methyl groups locking the molecule into the ideal binding conformation.

Pathway Visualization

Fig 2: Synthesis of diaryl urea derivatives and their targeted inhibition of VEGFR/PDGFR pathways.

Protocol 2: Synthesis of a Model Diaryl Urea Inhibitor

-

Causality: Reacting the aniline with an aryl isocyanate is the most atom-economical method for urea formation. Dichloromethane (DCM) is used as it readily dissolves the starting materials but often precipitates the highly crystalline diaryl urea product, driving the reaction to completion and simplifying purification.

-

Procedure:

-

Dissolve 3-Methyl-4-(2-methylphenoxy)aniline (1.0 equiv) in anhydrous DCM (0.1 M) under argon.

-

Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation: As the reaction progresses, a thick white precipitate of the diaryl urea will form. LC-MS analysis of an aliquot will show the disappearance of the aniline mass (m/z 214 [M+H]+ ) and the appearance of the urea product mass.

-

Filter the precipitate, wash with cold DCM and hexanes, and dry under high vacuum. The resulting compound is ready for in vitro kinase profiling against VEGFR-2 and PDGFR- β .

-

Conclusion

3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a highly versatile and structurally pre-organized building block for the synthesis of advanced therapeutics. By employing a mild SNAr and Pd/C reduction sequence, chemists can access this scaffold with high fidelity. Subsequent derivatization into diaryl ureas leverages the molecule's unique steric profile to target the DFG-out conformation of oncogenic kinases, demonstrating the profound impact of rational building block selection in modern drug discovery.

References

-

The Journal of Organic Chemistry (ACS Publications) - Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. Retrieved from: [Link]

-

PMC (National Institutes of Health) - Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. Retrieved from:[Link]

-

Journal of the American Chemical Society (ACS Publications) - First and Second Generation Total Synthesis of the Teicoplanin Aglycon. Retrieved from: [Link]

-

Current Medicinal Chemistry (ResearchGate) - Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from:[Link]

-

Journal of Medicinal Chemistry (ACS Publications) - Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from:[Link]

Sources

- 1. 3-METHYL-4-(2-METHYLPHENOXY)ANILINE | 860573-00-8 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Structural and Thermodynamic Role of the Methylphenoxy Group in Molecular Interactions: A Guide for Rational Drug Design

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall because the physical and thermodynamic nuances of a seemingly simple functional group are overlooked. The methylphenoxy group—a phenoxy ether linkage substituted with a methyl group on the aromatic ring—is a prime example. It is not merely a passive structural linker; it is a highly dynamic, privileged pharmacophore that dictates target selectivity, membrane permeability, and binding thermodynamics.

This guide deconstructs the mechanistic anatomy of the methylphenoxy group, analyzes its role in clinical applications, and provides a self-validating experimental workflow for quantifying its molecular interactions.

Mechanistic Anatomy of the Methylphenoxy Scaffold

The baseline phenoxy moiety is widely recognized as a "privileged moiety" in drug design due to its ability to engage in a diverse array of non-covalent interactions [1]. However, the strategic addition of a methyl group fundamentally alters its physicochemical profile across three distinct vectors:

A. The Ether Oxygen: Modulated Hydrogen Bond Acceptor (HBA)

The ether oxygen possesses two lone pairs of electrons, allowing it to act as a potent hydrogen bond acceptor within protein binding pockets [1]. The addition of a methyl group to the phenyl ring exerts a mild electron-donating inductive effect (+I). Depending on its position (particularly ortho or para), this can subtly increase the electron density on the ether oxygen, strengthening its potential to accept hydrogen bonds from target residues like serine, tyrosine, or backbone amides.

B. The Aromatic Ring: π−π Stacking and Polarizability

The phenyl ring facilitates π−π stacking and hydrophobic contacts [1]. The methyl group increases the overall polarizability of the molecule. This enhanced polarizability increases the molecule's ability to interact with lipid layers and hydrophobic protein pockets via dispersive van der Waals interactions, which is critical for overcoming biological barriers like the blood-brain barrier [4].

C. The Methyl Substituent: Steric Hindrance and Conformational Locking

The most profound effect of the methyl group—especially when placed at the ortho position (e.g., 2-methylphenoxy)—is steric hindrance. The ortho substitution restricts the free rotation of the C-O-C ether bond. This effectively creates a "conformational lock," forcing the aromatic ring out of the plane of the ether linkage. This structural rigidification reduces the entropic penalty upon binding, increases the proportion of hydrophobic interactions relative to polar interactions, and stabilizes the molecule in a specific bioactive geometry [3].

Caption: Logical mapping of methylphenoxy structural features to their molecular interactions.

Case Study: Target Selectivity in Atomoxetine

The clinical significance of the 2-methylphenoxy group is perfectly illustrated by Atomoxetine (Strattera), a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of ADHD [2].

Atomoxetine features a (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine backbone. The 2-methylphenoxy (ortho-cresol) moiety is the absolute linchpin of its pharmacological selectivity.

-

The Mechanism: The steric bulk of the ortho-methyl group forces the phenoxy ring into a highly specific, rigid orientation. This geometry perfectly complements the hydrophobic sub-pocket of the Norepinephrine Transporter (NET).

-

The Result: This exact conformational lock creates severe steric clashes if the molecule attempts to bind to the closely related Dopamine Transporter (DAT) or Serotonin Transporter (SERT), granting atomoxetine its high selectivity for NET [2].

Beyond CNS drugs, the methylphenoxy scaffold is highly versatile. For instance, in the design of Glyoxalase-I (Glo-I) inhibitors for anticancer therapies, the incorporation of a 4-methylphenoxy group fosters stronger interactions with the positively charged regions of the enzyme's active site, driving high receptor affinity [5].

Quantitative Physicochemical Profiling

To rationally design drugs using this scaffold, one must understand how the position of the methyl group alters the molecule's physicochemical properties. Below is a summary of how methyl substitution impacts the phenoxy baseline.

| Structural Moiety | Relative Lipophilicity (ΔLogP)* | Steric Hindrance (Ether Rotation) | Primary Interaction Modes | Biological Impact |

| Phenoxy | Baseline (0.0) | Low | H-bond acceptor, π−π stacking | Broad target promiscuity |

| 2-Methylphenoxy | ~ +0.4 to +0.5 | High (Conformational Lock) | Steric exclusion, enhanced hydrophobic | High target selectivity (e.g., NET over DAT) |

| 4-Methylphenoxy | ~ +0.4 to +0.5 | Low | Enhanced π−π stacking, lipophilic | Deep pocket penetration, high BBB permeability |

*Estimated standard contributions based on Hansch-Leo fragment values.

Experimental Validation: Isothermal Titration Calorimetry (ITC) Protocol

To prove that a methylphenoxy group is driving affinity via a specific mechanism (e.g., an entropy-driven conformational lock vs. an enthalpy-driven hydrogen bond), we must measure the exact thermodynamics of the interaction.

As an Application Scientist, I rely on Isothermal Titration Calorimetry (ITC) . ITC is the gold standard because it directly measures binding affinity ( Ka ), enthalpy ( ΔH ), and stoichiometry ( n ) in a single experiment, allowing us to calculate entropy ( ΔS ).

Below is a self-validating protocol designed to eliminate false positives and isolate the true thermodynamic signature of the methylphenoxy interaction.

Step-by-Step ITC Methodology

Step 1: Rigorous Co-Dialysis (The Foundation of Trust)

-

Action: Dialyze the target protein (e.g., NET construct) against a large volume of the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours. Dissolve the methylphenoxy ligand in the exact same dialysate.

-

Causality: ITC measures heat. The heat of dilution from even a 1 mM difference in salt or DMSO concentration between the syringe and the cell will completely dwarf the heat of binding, leading to uninterpretable thermograms.

Step 2: Sample Degassing

-

Action: Degas both the protein and ligand solutions under a vacuum at a temperature 2°C below the planned experimental temperature for 10 minutes.

-

Causality: The rapid stirring of the injection syringe will cavitate dissolved gases. This creates microbubbles that pass through the detection cell, manifesting as erratic, unintegratable spikes in the raw power trace.

Step 3: The Titration Execution

-

Action: Load the protein (typically 10-20 μ M) into the sample cell and the methylphenoxy ligand (100-200 μ M) into the syringe. Execute a titration of 20 injections (2 μ L each) at 25°C, with 150-second spacing between injections.

-

Causality: 150-second spacing ensures the thermal power trace fully returns to baseline, allowing for accurate integration of the area under the curve (which equals ΔH ).

Step 4: The Control Subtraction (Self-Validation Check 1)

-

Action: Perform an identical titration, but inject the ligand into the bare buffer (no protein). Subtract this background data from the main experiment.

-

Causality: This isolates the heat of binding from the mechanical heat of injection and the intrinsic heat of ligand dilution.

Step 5: Data Fitting & Stoichiometric Validation (Self-Validation Check 2)

-

Action: Fit the subtracted data to a One-Set-of-Sites binding model.

-

Causality: Look immediately at the stoichiometry value ( n ). If the interaction is 1:1, n must equal ~1.0 (typically 0.9 to 1.1). If n=0.5 , it indicates that either the protein is only 50% active/folded, or the ligand concentration is incorrect. If n is off, the calculated ΔH and ΔS are mathematically invalid. This is your ultimate self-validating quality control check.

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for validating binding thermodynamics.

References

- 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one - Benchchem, Benchchem.

- Neuroprotection in late life attention-deficit/hyperactivity disorder: A review of pharmacotherapy and phenotype across the lifespan, PMC / NIH.

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022, PMC / NIH.

- Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners, MDPI.

- Computational fragment-based drug design of potential Glo-I inhibitors, Taylor & Francis.

Application Notes and Protocols for the Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline via Ullmann Condensation

Introduction: The Ullmann Condensation as a Cornerstone for Diaryl Ether Synthesis

The diaryl ether motif is a ubiquitous structural feature in a multitude of biologically active natural products, pharmaceuticals, and advanced materials. The copper-catalyzed Ullmann condensation, a reaction with a rich history spanning over a century, remains a pivotal and widely utilized method for the construction of the C-O bond that defines these critical molecules.[1] While traditional Ullmann protocols were often hampered by harsh reaction conditions, such as high temperatures (often exceeding 200°C) and the use of stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[2][3] These improved methods, often employing copper(I) salts in conjunction with accelerating ligands, have broadened the scope and functional group tolerance of the Ullmann condensation, making it an indispensable tool in contemporary organic synthesis.

This application note provides a comprehensive, in-depth guide for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline, a valuable substituted diaryl ether aniline with potential applications as a building block in drug discovery and materials science. The described protocol is an adapted ligand-accelerated Ullmann condensation, utilizing the principles of modern copper catalysis to achieve an efficient and selective coupling.

Reaction Scheme

The synthesis of 3-Methyl-4-(2-methylphenoxy)aniline is achieved through the copper(I)-catalyzed Ullmann condensation of 4-iodo-3-methylaniline and 2-methylphenol (o-cresol) in the presence of a suitable base and ligand.

Mechanistic Insights: The Role of the Copper Catalyst and Ligand

The Ullmann condensation for diaryl ether formation is a catalytic cycle initiated by the reaction of a copper(I) salt with the phenol to form a copper(I) phenoxide species. The presence of a ligand, such as N,N-dimethylglycine, can accelerate this step and stabilize the copper intermediates. The subsequent key steps involve the oxidative addition of the aryl halide to the copper(I) phenoxide, forming a transient Cu(III) intermediate. This is followed by reductive elimination, which forges the desired C-O bond of the diaryl ether and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol

This protocol is adapted from established procedures for N,N-dimethylglycine-promoted Ullmann couplings and is optimized for the synthesis of the target molecule.[2][4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-Iodo-3-methylaniline | ≥97% | Commercially Available | |

| 2-Methylphenol (o-cresol) | ≥99% | Commercially Available | |

| Copper(I) Iodide (CuI) | 98% | Commercially Available | |

| N,N-Dimethylglycine | ≥98% | Commercially Available | Ligand |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |

| Ethyl Acetate | ACS Grade | Commercially Available | For work-up and chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

| Triethylamine | ≥99% | Commercially Available | For chromatography |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

Reaction Parameters

| Parameter | Value/Range | Rationale |

| Reactant Molar Ratio | ||

| 4-Iodo-3-methylaniline | 1.0 equiv | Limiting reagent |

| 2-Methylphenol | 1.2 - 1.5 equiv | A slight excess of the phenol component often improves reaction rates and drives the reaction to completion. |

| Catalyst System | ||

| Copper(I) Iodide | 5 - 10 mol% | A common and effective copper(I) source for Ullmann condensations. |

| N,N-Dimethylglycine | 20 mol% | An inexpensive and highly effective amino acid ligand that accelerates the coupling. |

| Base | ||

| Cesium Carbonate | 2.0 equiv | An effective base for promoting the formation of the copper phenoxide intermediate. |

| Solvent & Temperature | ||

| Solvent | 1,4-Dioxane | A suitable high-boiling aprotic solvent for this transformation. |

| Temperature | 90 - 110 °C | Milder conditions compared to traditional Ullmann reactions, enabled by the use of a ligand. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC. |

Step-by-Step Procedure

Caption: Overall experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.10 mmol, 19.0 mg), N,N-dimethylglycine (0.40 mmol, 41.2 mg), and cesium carbonate (4.0 mmol, 1.30 g).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add 4-iodo-3-methylaniline (2.0 mmol, 466 mg), 2-methylphenol (2.4 mmol, 260 mg, 0.25 mL), and anhydrous 1,4-dioxane (8 mL).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts. Rinse the filter cake with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-